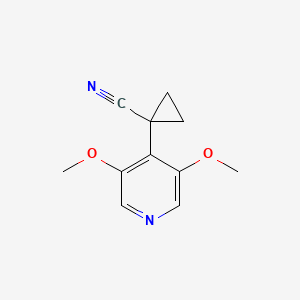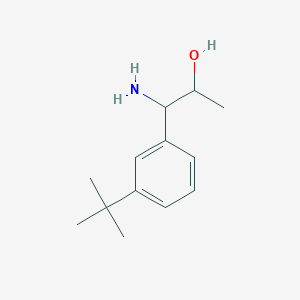
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H12N2O2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and a nitrile group at the 1 position
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Pyridine Ring Substitution: The pyridine ring is functionalized with methoxy groups at the 3 and 5 positions through nucleophilic substitution reactions.
Nitrile Group Introduction: The nitrile group is introduced via a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced with a nitrile group using a cyanide source.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The methoxy groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for binding to enzymes or receptors, while the methoxy groups and cyclopropane ring contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
1-(3,5-Dimethoxypyridin-4-YL)cyclopropane-1-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-(3,5-dimethoxypyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-5-13-6-9(15-2)10(8)11(7-12)3-4-11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
MAAKVDYNUDYNOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1C2(CC2)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)
![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)
